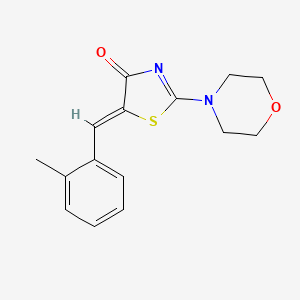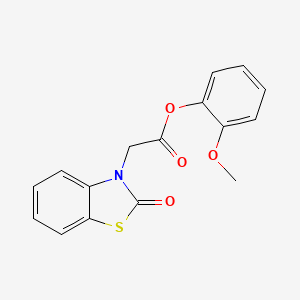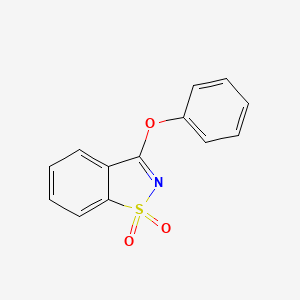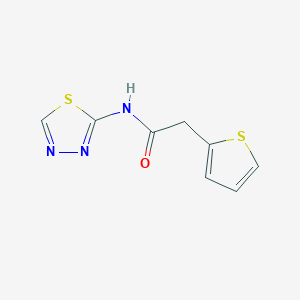
5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" belongs to a class of chemicals that have garnered attention due to their potential biological and pharmacological properties. Thiazole and its derivatives are known for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and possibly antitumor activities. The morpholine moiety often contributes to the solubility and bioavailability of pharmaceutical compounds.
Synthesis Analysis
While specific synthesis details for "5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" are not directly available, related compounds have been synthesized via multi-step reactions involving key functional group transformations and ring-closure reactions. For instance, the synthesis of similar thiazol-4(5H)-one derivatives typically involves the reaction of thiosemicarbazides with bromoacetyl bromide followed by cyclization with morpholine or other amines (Menteşe et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including those with morpholine groups, often features hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to their biological activity. Crystal structure analysis can reveal the conformation and stereochemistry of these compounds, influencing their interaction with biological targets (Yılmaz et al., 2020).
Chemical Reactions and Properties
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and ring transformations. These reactions can modify the chemical structure and, consequently, the biological activity of the compounds. The presence of the morpholine and methylbenzylidene groups can further influence the reactivity by stabilizing certain intermediates or directing reactions to specific sites on the molecule.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and stability, are crucial for their practical application. Morpholine derivatives tend to have moderate solubility in water and organic solvents, which can be advantageous for pharmaceutical applications. The steric and electronic effects of the substituents can significantly affect these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles/electrophiles, and redox characteristics, are essential for understanding the mechanism of action of thiazole derivatives. The electron-withdrawing or donating nature of the substituents (e.g., the 2-methylbenzylidene and 4-morpholinyl groups) can influence these properties, affecting the biological activity and pharmacokinetics of the compound.
properties
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-4-2-3-5-12(11)10-13-14(18)16-15(20-13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHIZHMGLXTOV-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)



![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)
![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)
